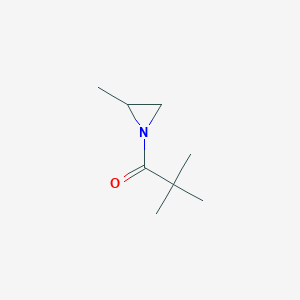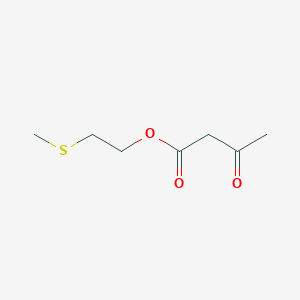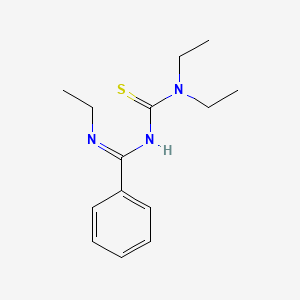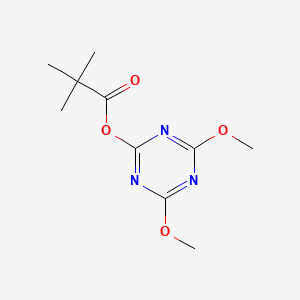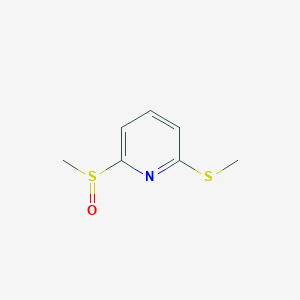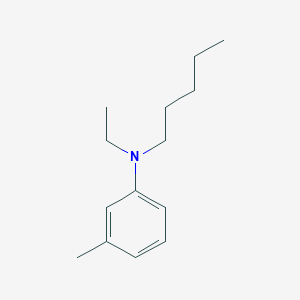
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide is a quaternary phosphonium salt. This compound is characterized by the presence of a bromopropyl group attached to a tri(propan-2-yl)phosphanium moiety, with an additional bromide ion. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)tri(propan-2-yl)phosphanium bromide typically involves the reaction of 1,3-dibromopropane with tri(propan-2-yl)phosphine. This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time. The reaction is usually performed in solvents such as xylene or toluene, or even without any solvent, yielding the target compound in high purity and good yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave irradiation in industrial settings can enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium center can participate in redox reactions.
Cycloisomerization: This compound can undergo cycloisomerization reactions, forming cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile, and reactions are typically carried out at room temperature or under mild heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: This compound has been studied for its potential antibacterial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific cellular pathways.
Industry: It is used in the synthesis of functionalized materials and polymers.
Wirkmechanismus
The mechanism of action of (3-Bromopropyl)tri(propan-2-yl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromopropyl group can participate in substitution reactions, while the phosphonium center can engage in redox reactions. These properties make it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (6-Bromohexyl)triphenylphosphonium bromide
Uniqueness
(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide is unique due to its tri(propan-2-yl)phosphanium moiety, which imparts different steric and electronic properties compared to triphenylphosphonium analogs. This uniqueness can influence its reactivity and the types of reactions it can undergo .
Eigenschaften
| 92209-09-1 | |
Molekularformel |
C12H27Br2P |
Molekulargewicht |
362.12 g/mol |
IUPAC-Name |
3-bromopropyl-tri(propan-2-yl)phosphanium;bromide |
InChI |
InChI=1S/C12H27BrP.BrH/c1-10(2)14(11(3)4,12(5)6)9-7-8-13;/h10-12H,7-9H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
COQDXJKLZSLZTO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[P+](CCCBr)(C(C)C)C(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



